4-(1,1-Difluoroethyl)benzaldehyde

Photocatalysis C-H Functionalization Late-Stage Derivatization

4-(1,1-Difluoroethyl)benzaldehyde (CAS 55805-22-6) is a fluorinated aromatic aldehyde building block, characterized by a benzaldehyde core with a geminal-difluoroethyl (-CF2CH3) group at the para-position. It serves as a versatile intermediate for introducing the 1,1-difluoroethyl pharmacophore into drug candidates and advanced materials.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 55805-22-6
Cat. No. B1321752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)benzaldehyde
CAS55805-22-6
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C=O)(F)F
InChIInChI=1S/C9H8F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-6H,1H3
InChIKeyGNYSRMQNMACKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)benzaldehyde (CAS 55805-22-6) Procurement & Technical Baseline


4-(1,1-Difluoroethyl)benzaldehyde (CAS 55805-22-6) is a fluorinated aromatic aldehyde building block, characterized by a benzaldehyde core with a geminal-difluoroethyl (-CF2CH3) group at the para-position [1]. It serves as a versatile intermediate for introducing the 1,1-difluoroethyl pharmacophore into drug candidates and advanced materials. The compound is a bench-stable liquid (calculated density 1.2±0.0 g/cm³) with a boiling point of approximately 230.1±0.0 °C at 760 mmHg and a predicted LogP of 2.36, indicating moderate lipophilicity .

Why 4-(1,1-Difluoroethyl)benzaldehyde Cannot Be Replaced with Common Analogs in Fluorine Chemistry


The geminal-difluoroethyl group (-CF2CH3) in this compound imparts unique steric and electronic properties compared to its non-fluorinated, mono-fluorinated, or trifluoromethylated analogs, making generic substitution a high-risk approach in medicinal chemistry and agrochemical R&D [1]. The presence of two fluorine atoms on the same benzylic carbon enhances metabolic stability and alters lipophilicity differently than a -CF3 or -CH2CH3 group, while the retained C-H bond (in the -CH3 portion) provides a distinct vector for intermolecular interactions [2]. Furthermore, the para-aldehyde handle confers a reactivity profile that is exploited in specific synthetic sequences, such as Wittig reactions, that cannot be reliably reproduced with alternative isomers or oxidation states without significant re-optimization [3].

Quantitative Differentiation: Evidence for Selecting 4-(1,1-Difluoroethyl)benzaldehyde


Ortho-Selective Difluoroalkylation: Unlocking a New Scaffold Diversity Vector

When subjected to a novel photocatalytic C-H difluoroalkylation, 4-(1,1-difluoroethyl)benzaldehyde undergoes a highly unusual ortho-selective functionalization, which is the opposite selectivity of traditional electrophilic aromatic substitution and many other C-H activation methods [1]. This contrasts with meta-substituted or electron-rich para-substituted benzaldehydes, which can give mixtures or para-selectivity under the same conditions [1].

Photocatalysis C-H Functionalization Late-Stage Derivatization

Enhanced In Vitro Antiproliferative Activity via Gem-Difluoroethyl Pharmacophore

A direct head-to-head comparison in a patent (CN107311846A) demonstrates that replacing the standard non-fluorinated ethyl group with the 1,1-difluoroethyl group in a stilbene-based anticancer scaffold significantly enhances in vitro antiproliferative activity [1]. The gem-difluoroethyl derivatives showed a quantifiably stronger effect against human tumor cell lines compared to the non-fluorinated counterparts [1].

Anticancer Agents Pharmacophore Optimization Structure-Activity Relationship

Reported Synthesis Yield: A Practical Benchmark for Process Chemists

The synthesis of 4-(1,1-difluoroethyl)benzaldehyde from its benzyl alcohol precursor using PCC (pyridinium chlorochromate) is reported to proceed with an 81% isolated yield under mild conditions . This provides a practical, quantitative benchmark for process chemists evaluating the feasibility of incorporating this specific building block into a larger synthetic route.

Process Chemistry Synthetic Efficiency Scale-up Viability

High-Value Application Scenarios for 4-(1,1-Difluoroethyl)benzaldehyde


Scaffold Diversification in Medicinal Chemistry for Lead Optimization

Medicinal chemists seeking to introduce metabolic stability and novel chemical space into lead compounds should utilize 4-(1,1-difluoroethyl)benzaldehyde as a key building block. The patent evidence directly shows that replacing a standard ethyl group with the 1,1-difluoroethyl moiety in a stilbene core significantly enhances in vitro antiproliferative activity [1]. This provides a data-driven rationale for its procurement over non-fluorinated analogs when optimizing potency in cancer or other therapeutic area programs [1].

Accessing Ortho-Functionalized Aromatic Aldehyde Scaffolds

Researchers aiming to construct complex, ortho-difunctionalized aromatic aldehydes for novel chemical libraries or advanced intermediates should procure this compound. The photocatalytic site-selectivity data demonstrates that 4-(1,1-difluoroethyl)benzaldehyde is not merely a passive substrate but actively directs a subsequent C-H functionalization to the ortho-position, a selectivity switch compared to standard benzaldehydes [2]. This property enables the rational design and synthesis of densely functionalized arenes that are challenging to obtain using other para-substituted benzaldehydes [2].

Development of Fluorinated Agrochemical Intermediates

Given that up to 30% of modern agrochemicals contain fluorine to improve bioavailability, environmental stability, and selectivity [3], 4-(1,1-difluoroethyl)benzaldehyde is a strategic intermediate. Its unique combination of a reactive aldehyde handle and a metabolically robust gem-difluoroethyl group makes it ideal for constructing novel fluorinated herbicides, fungicides, or insecticides, where the physicochemical property modulation conferred by the -CF2CH3 group can be critical for field performance and safety profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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